![molecular formula C9H12N2 B7972785 5-Methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B7972785.png)
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline . Tetrahydroquinoxaline is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .
Synthesis Analysis
Tetrahydroquinoxaline sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities . The synthesis involves the reaction of tetrahydroquinoxaline with corresponding sulfonyl chloride in the presence of TEA and DMAP in anhydrous DCM .Molecular Structure Analysis
The molecular structure of this compound is C9H12N2 . The molecular weight is 148.20500 .Chemical Reactions Analysis
Tetrahydroquinoxaline is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst . In the synthesis of tetrahydroquinoxaline sulfonamide derivatives, it reacts with corresponding sulfonyl chloride .Mechanism of Action
While the specific mechanism of action for 5-Methyl-1,2,3,4-tetrahydroquinoxaline is not mentioned, tetrahydroquinoxaline derivatives have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . For instance, some tetrahydroquinoxaline sulfonamide derivatives have shown to inhibit tubulin polymerization, disturb the microtubule network, disrupt the formation of the mitotic spindle, and arrest the cell cycle at the G2/M phase .
Future Directions
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZRPQRVXBLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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